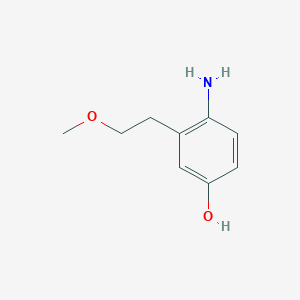
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine
Vue d'ensemble
Description
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BODIPY (boron-dipyrromethene) and is widely used in biomedical research, material science, and organic synthesis.
Applications De Recherche Scientifique
Bifunctional Building Block in Combinatorial Chemistry
The compound 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which is closely related to the queried chemical, serves as a new bifunctional building block in combinatorial chemistry. Structural differences observed in such pyridin-2-ylboron derivatives impact their chemical reactivity, highlighting the potential of these compounds in the field of combinatorial chemistry due to their distinct molecular orbital distributions (Sopková-de Oliveira Santos et al., 2003).
Molecular Structure Analysis
The title compound, along with similar boric acid ester intermediates, has been subjected to extensive structural analysis. Techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction were used to confirm their structures. Density functional theory (DFT) calculations further validated the molecular structures, revealing insights into their physicochemical properties (Huang et al., 2021).
Detection and Imaging Applications
A novel near-infrared fluorescence off-on probe, based on arylboronate and incorporating similar chemical structures, was developed for benzoyl peroxide (BPO) detection in real samples and fluorescence imaging in living cells and zebrafish. The probe's ability to selectively react with BPO and its application in quantitative detection and in vivo studies demonstrate the versatility of these compounds in biological and chemical detection applications (Tian et al., 2017).
Synthesis and Crystal Structure Studies
These compounds have been utilized in the synthesis of various molecular structures. The study of their crystal structures and the comparison with DFT calculations provide valuable insights into their potential applications in the field of material science and chemistry (Liao et al., 2022).
Chemical Synthesis Optimization
The compound and its derivatives have played a crucial role in the optimized synthesis of medicinally important compounds through processes like Suzuki coupling. Such studies have expanded the scope of chemical synthesis, allowing for the production of complex molecules more efficiently (Bethel et al., 2012).
Propriétés
IUPAC Name |
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h5-10H,1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWJAXMMJWFSDO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]pyridin-5-ylmethanol](/img/structure/B3244240.png)

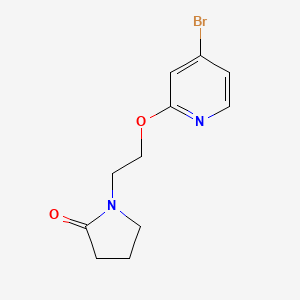

![1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone](/img/structure/B3244252.png)
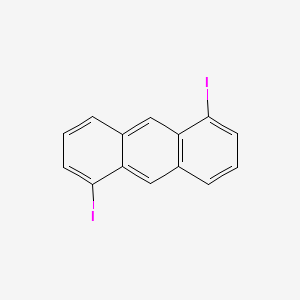
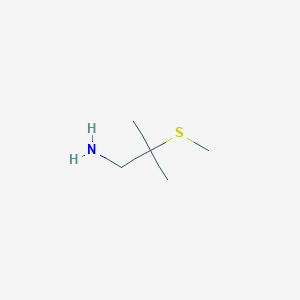

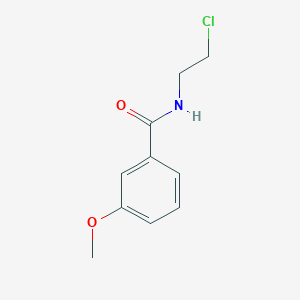
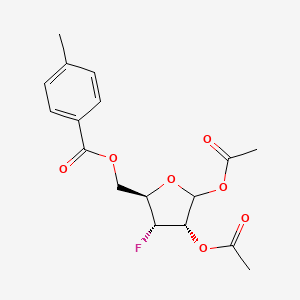
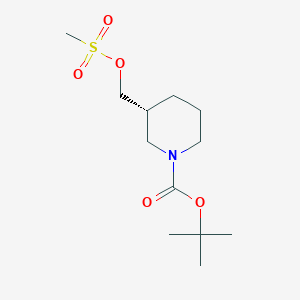
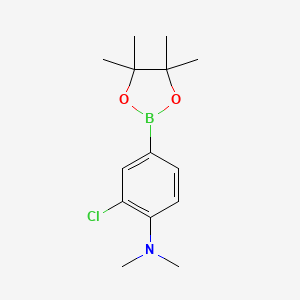
![3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole](/img/structure/B3244305.png)
